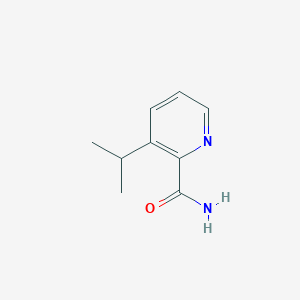
3-Isopropylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropylpicolinamide is an organic compound with the molecular formula C₉H₁₂N₂O It is a derivative of picolinamide, where the hydrogen atom at the 3-position of the pyridine ring is replaced by an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylpicolinamide typically involves the following steps:
Starting Material: The synthesis begins with picolinamide, which is commercially available or can be synthesized from picolinic acid.
Alkylation: The picolinamide undergoes alkylation at the 3-position of the pyridine ring using isopropyl halide (such as isopropyl bromide) in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent, and reaction time.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-Isopropylpicolinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Isopropylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3-Isopropylpicolinamide involves its interaction with specific molecular targets. For instance, it has been identified to selectively inhibit fungal lipid-transfer proteins, such as Sec14p, which are crucial for fungal cell viability . This selective inhibition disrupts lipid transfer processes within fungal cells, leading to their death.
類似化合物との比較
Similar Compounds
Picolinamide: The parent compound, lacking the isopropyl group.
Benzamide: Another amide derivative with a benzene ring instead of a pyridine ring.
N-Isopropylacrylamide: A compound with similar isopropyl substitution but different core structure.
Uniqueness
3-Isopropylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit fungal lipid-transfer proteins sets it apart from other similar compounds, making it a valuable candidate for antifungal research .
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
3-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O/c1-6(2)7-4-3-5-11-8(7)9(10)12/h3-6H,1-2H3,(H2,10,12) |
InChIキー |
IEFTZCXCWSLSQM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=CC=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


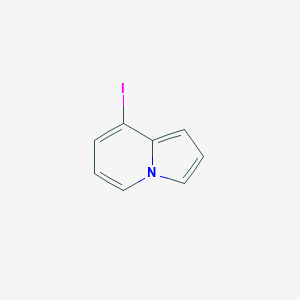

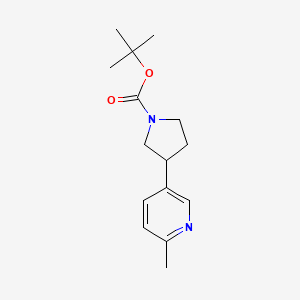
![7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13659799.png)
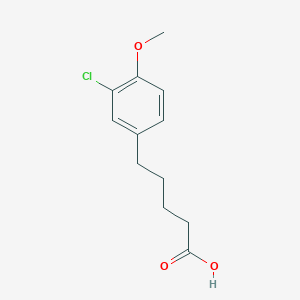
![Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate](/img/structure/B13659811.png)


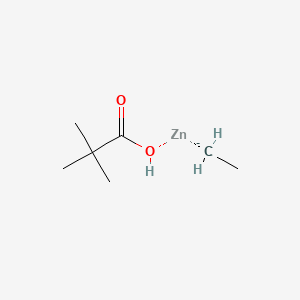
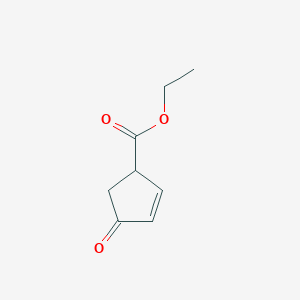
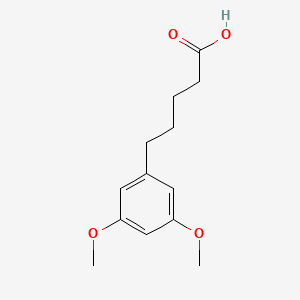
![2,7-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13659844.png)
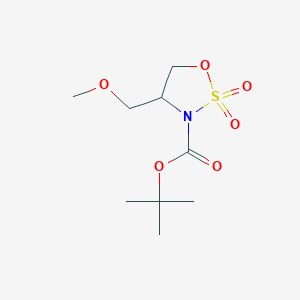
![8-bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13659860.png)
